N-(4-ethoxyphenyl)-2-methoxyacetamide
Description
N-(4-Ethoxyphenyl)-2-methoxyacetamide (CAS 537-82-6) is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to the nitrogen atom and a methoxy group at the 2-position of the acetamide backbone. It is utilized in the fine chemical industry, with a purity of ≥98% .
Properties
CAS No. |
537-82-6 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
WBSNYOGRLKPLGO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(4-ethoxyphenyl)-2-methoxyacetamide with key analogues from the literature:
Physicochemical Properties
- Solubility: The ethoxy and methoxy groups in the target compound enhance lipophilicity compared to simpler acetamides (e.g., N-(4-ethoxyphenyl)acetamide). However, analogues with polar groups (e.g., azido, amino) exhibit higher water solubility .
- Stability : Electron-donating substituents (methoxy, ethoxy) may reduce oxidative degradation compared to nitro-substituted analogues (e.g., N-(2-methoxy-4-nitrophenyl)acetamide) .
Pharmacological and Industrial Relevance
- Industrial Use : The target compound’s high purity (≥98%) and stability make it suitable as a fine chemical intermediate, whereas analogues like 2-azido-N-(4-methoxyphenyl)acetamide are used in specialized synthetic routes .
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